molecular formula C17H28BN3O3 B6333250 5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester CAS No. 1171891-21-6

5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester

Cat. No. B6333250
CAS RN: 1171891-21-6
M. Wt: 333.2 g/mol
InChI Key: JUEHRVQOBJPSLB-UHFFFAOYSA-N
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Description

“5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” is a type of boronic ester, which is a valuable building block in organic synthesis . It is related to pinacol boronic esters, which are known for their stability and are generally environmentally benign . They have been used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of boronic esters like “5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

Boronic esters are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . For example, they have been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Boronic esters like “5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” are known for their stability . They are generally insoluble in water .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid pinacol ester functionality participates in Suzuki-Miyaura cross-coupling reactions. Researchers have utilized this compound as a versatile building block for synthesizing complex organic molecules, including pharmaceutical intermediates .

Synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: This compound serves as a precursor for the synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, which finds applications in pharmaceutical chemistry .

Conclusion

4-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide exhibits remarkable versatility, making it a valuable asset in various scientific endeavors. Its applications span medicinal chemistry, organic synthesis, materials science, and coordination chemistry. As research continues, we may uncover even more exciting uses for this intriguing compound . If you’d like further details or have additional questions, feel free to ask! 😊

Mechanism of Action

The mechanism of action of boronic esters in chemical reactions often involves transmetalation, where formally nucleophilic organic groups are transferred from boron to a transition metal .

Future Directions

The use of boronic esters in organic synthesis is a vibrant field of research. Future directions could include the development of new methods for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new boronic esters with properties tailored for specific applications could be a promising area of research .

properties

IUPAC Name

4-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-15(22)8-7-9-21(5)6/h10-12H,7-9H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHRVQOBJPSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

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